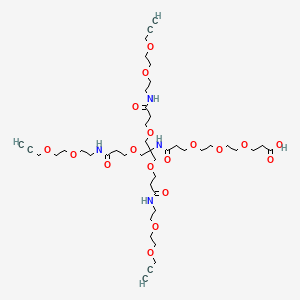
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is a complex bioactive compound with significant potential in various scientific fields. This compound is known for its ability to facilitate drug transport mechanisms, thereby increasing the efficiency of therapeutic interventions. It consists of multiple reactive propargyl groups and PEG chains attached to a central triamine core, making it a versatile molecule for various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate involves multiple steps, starting with the preparation of the propargyl-PEG2-ethoxymethyl groups. These groups are then attached to a central triamine core through a series of chemical reactions. The final step involves the addition of the amido-PEG3-carboxylate group. The reaction conditions typically include the use of copper-catalyzed click chemistry to form stable triazole linkages .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The compound is usually produced in bulk and purified using techniques such as chromatography .
化学反応の分析
Types of Reactions
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate undergoes various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Triazole linkages and other substituted products.
科学的研究の応用
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer synthesis and as a precursor for functionalized polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Enhances drug delivery systems, improving the efficacy of therapeutic agents.
Industry: Used in the production of bioconjugates and drug delivery systems.
作用機序
The compound exerts its effects through the formation of stable triazole linkages via copper-catalyzed click chemistry. This mechanism allows for the efficient conjugation of biomolecules, enhancing their stability and functionality. The molecular targets include primary amines and azide-bearing compounds, which react with the propargyl groups to form stable triazole bonds .
類似化合物との比較
Similar Compounds
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(carboxyethoxymethyl)-methane): Similar in structure but with different functional groups.
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(endo-BCN-PEG2-ethoxymethyl)-methane): Contains endo-BCN groups, making it suitable for copper-free click chemistry.
Uniqueness
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is unique due to its combination of propargyl and PEG groups, which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages makes it particularly valuable in drug delivery and bioconjugation .
特性
分子式 |
C44H72N4O18 |
|---|---|
分子量 |
945.1 g/mol |
IUPAC名 |
3-[2-[2-[3-[[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H72N4O18/c1-4-15-55-26-31-60-23-12-45-39(49)7-19-64-36-44(37-65-20-8-40(50)46-13-24-61-32-27-56-16-5-2,38-66-21-9-41(51)47-14-25-62-33-28-57-17-6-3)48-42(52)10-18-58-29-34-63-35-30-59-22-11-43(53)54/h1-3H,7-38H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)(H,53,54) |
InChIキー |
KHUVFVVIOOWNDR-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)NC(=O)CCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















